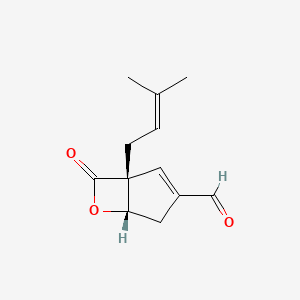
Malachite green isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malachite green isothiocyanate is an organic perchlorate salt. It has a role as a fluorochrome. It contains a malachite green isothiocyanate cation.
Scientific Research Applications
Toxicological and Environmental Impact
Malachite green (MG), including its isothiocyanate form, has been widely used in various industries such as aquaculture, food, health, and textiles. However, its use has raised concerns due to reported toxic effects. Studies have shown that MG can cause carcinogenesis, mutagenesis, chromosomal fractures, teratogenicity, and respiratory toxicity. Residues of MG and its reduced form have been found in serum, liver, kidney, muscles, and other tissues, as well as in eggs and fry. Toxic effects have also been observed in mammals, including organ damage and developmental abnormalities. Despite its toxicological impact, MG continues to be used in aquaculture and other industries, indicating a need for alternatives or safer use practices (Srivastava, Sinha, & Roy, 2004).
Detection and Monitoring
Given the widespread use of MG and its potential health hazards, various methods have been developed to detect and monitor MG and its metabolites, especially in aquaculture products and environmental water. Analytical methods include high-performance liquid chromatography, liquid chromatography tandem mass spectrometry, surface-enhanced Raman spectroscopy, electrochemical methods, immunological assays, spectrophotometry, and fluorescent methods. These methods aim to provide accurate and efficient ways to monitor MG levels, ensuring safety and compliance with regulatory standards (Zhou, Zhang, Pan, & Li, 2019).
Removal Techniques
Research has also focused on methods for the removal of MG from water, as it is used as a dye and can be an environmental contaminant. Studies have investigated the photocatalytic removal of MG using nanocomposites containing titanium dioxide. Various elements, such as iron, tin, silver, silicon, and nickel, have been used to dope titanium dioxide, enhancing the photocatalytic decomposition of MG. The removal efficiency reported in these studies ranges from 75% to 100%, highlighting the potential of these nanocomposites in water purification and environmental protection (Amiri-Hosseini & Hashempour, 2021).
properties
Product Name |
Malachite green isothiocyanate |
|---|---|
Molecular Formula |
C24H24ClN3O4S |
Molecular Weight |
486 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C24H24N3S.ClHO4/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;2-1(3,4)5/h5-16H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DDKWQLRWSLILIV-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)
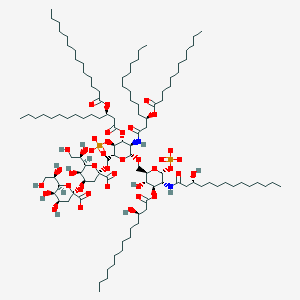
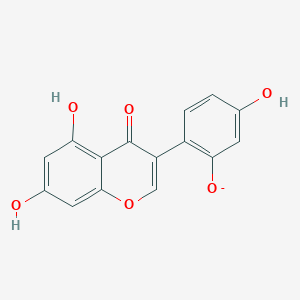

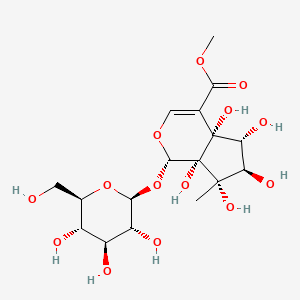
![2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1264012.png)

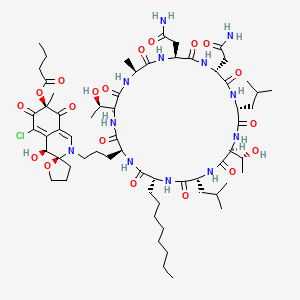
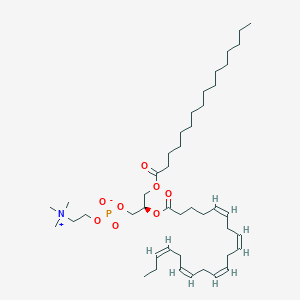
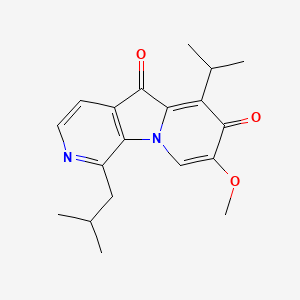

![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)
